molecular formula C19H20O3 B6356316 (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1177235-19-6

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6356316
CAS No.: 1177235-19-6
M. Wt: 296.4 g/mol
InChI Key: OUOJOOQXLONUBY-PKNBQFBNSA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the phenyl ring and an ethyl group on the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating cellular processes such as signal transduction, gene expression, and apoptosis. The presence of methoxy and ethyl groups on the phenyl rings can influence its binding affinity and selectivity towards different targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-isopropylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring and the ethyl group on the other phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)18(20)11-9-16-13-17(21-2)10-12-19(16)22-3/h5-13H,4H2,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOJOOQXLONUBY-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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